20-O-Acetyl-21-hydroxy-ent-isozonarol
Description
Overview of Merosesquiterpenoid Natural Products in Chemical Biology Research
Merosesquiterpenoids are a class of natural products characterized by a hybrid structure derived from both terpenoid and polyketide biosynthetic pathways. chemspider.com These compounds are predominantly found in marine organisms, particularly brown algae, as well as in fungi and sponges. chemspider.comnih.gov The unique combination of a sesquiterpene (a 15-carbon isoprenoid unit) with a hydroquinone (B1673460) or quinone moiety results in a wide array of structurally diverse molecules. researchgate.netiomcworld.com This structural complexity is a key factor driving the significant interest in these compounds within chemical biology and medicinal chemistry.
The academic and pharmaceutical intrigue surrounding merosesquiterpenoids stems from their broad spectrum of biological activities. Researchers have documented their potential as anti-inflammatory, antimicrobial, antiviral, and cytotoxic agents. nih.govresearchgate.net For instance, various meroterpenoids isolated from the brown alga Cystoseira usneoides have demonstrated significant anti-inflammatory and lung anticancer properties. ontosight.ai These compounds were found to reduce the production of pro-inflammatory cytokines and inhibit the growth of cancer cells. ontosight.ai The diverse bioactivities make this class of compounds a fertile ground for the discovery of new therapeutic leads.
Classification and Structural Features of the ent-Isozonarol Subclass
The ent-isozonarol subclass of merosesquiterpenoids is defined by a specific stereochemical configuration. The prefix "ent-" (short for enantiomer) indicates that these compounds are the mirror images of the more commonly occurring natural isozonarol. This stereochemical inversion is a critical feature, as it can dramatically influence the biological activity of the molecule.
The core structure of isozonarol consists of a drimane-type sesquiterpenoid skeleton linked to a hydroquinone ring. In ent-isozonarol, the absolute stereochemistry at the chiral centers of the sesquiterpenoid portion is inverted compared to isozonarol. This structural nuance is significant as the specific three-dimensional arrangement of atoms in a molecule is crucial for its interaction with biological targets such as enzymes and receptors.
Rationale for Dedicated Academic Inquiry into 20-O-Acetyl-21-hydroxy-ent-isozonarol
The focus on This compound is driven by several key factors. Firstly, it is a synthetic derivative of the naturally occurring isozonarol, belonging to the diterpene class. ontosight.ai The parent compound, ent-isozonarol, has itself been the subject of synthetic efforts and has shown significant antitumoral activity. nih.gov This inherent bioactivity of the core structure provides a strong impetus for the synthesis and evaluation of novel derivatives.
Secondly, the specific modifications in this compound—the acetylation at the 20-position and hydroxylation at the 21-position—are strategic chemical alterations. Such modifications are often employed in medicinal chemistry to enhance the parent compound's pharmacological properties, such as efficacy, stability, or cell permeability. The addition of an acetyl group can, for example, influence the compound's lipophilicity, which in turn affects its absorption and distribution.
The "ent" configuration adds another layer of academic interest. Comparing the biological activity of an enantiomeric compound to its natural counterpart can provide valuable insights into the specific steric requirements of its biological target. Therefore, the dedicated study of this compound is a logical step in the exploration of the therapeutic potential of the isozonarol chemical scaffold. While specific research on this particular derivative is still emerging, its design is rooted in established principles of medicinal chemistry and natural product research, aiming to build upon the known anti-inflammatory and cytotoxic potential of related merosesquiterpenoids. ontosight.ai
Structure
3D Structure
Properties
Molecular Formula |
C23H32O4 |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
[3-[[(1S,4aS,8aS)-2,5,5,8a-tetramethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]methyl]-2,4-dihydroxyphenyl] acetate |
InChI |
InChI=1S/C23H32O4/c1-14-7-10-20-22(3,4)11-6-12-23(20,5)17(14)13-16-18(25)8-9-19(21(16)26)27-15(2)24/h7-9,17,20,25-26H,6,10-13H2,1-5H3/t17-,20-,23+/m0/s1 |
InChI Key |
LISRCGYCVNHXKP-KPDCDPCYSA-N |
Isomeric SMILES |
CC1=CC[C@@H]2[C@@]([C@H]1CC3=C(C=CC(=C3O)OC(=O)C)O)(CCCC2(C)C)C |
Canonical SMILES |
CC1=CCC2C(CCCC2(C1CC3=C(C=CC(=C3O)OC(=O)C)O)C)(C)C |
Synonyms |
20-O-acetyl-21-hydroxy-ent-isozonarol |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies for 20 O Acetyl 21 Hydroxy Ent Isozonarol
The discovery and isolation of 20-O-Acetyl-21-hydroxy-ent-isozonarol are intrinsically linked to the study of marine sponges, particularly those of the genus Dysidea. These organisms are well-documented producers of a wide array of secondary metabolites.
The genus Dysidea is a prolific source of sesquiterpene hydroquinones and quinones. scienceopen.com While the specific compound this compound represents a particular functionalization pattern, its core structure, ent-isozonarol, belongs to a class of merosesquiterpenoids frequently isolated from these sponges. researchgate.net The prefix "ent-" denotes an enantiomeric form, meaning it is the mirror image of the more commonly occurring isozonarol. The isolation of such ent- series compounds from Dysidea species is a notable chemotaxonomic feature. researchgate.net The identification of this compound is achieved through extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to elucidate its planar structure and relative stereochemistry.
The geographical location of the sponge populations often correlates with the chemical diversity of the metabolites produced. Sponges of the genus Dysidea that yield related merosesquiterpenes have been collected from various marine environments globally. For instance, novel sesquiterpene quinones have been isolated from Dysidea avara collected in the South China Sea. nih.gov Similarly, related compounds have been found in Dysidea species from the Federated States of Micronesia and the Gulf of California. researchgate.netresearchgate.net This wide distribution underscores the cosmopolitan nature of the genus and the potential for discovering novel derivatives in different ecological niches. The production of these compounds is often hypothesized to serve defensive purposes for the sponge, deterring predators or competing organisms.
Co-occurrence with Related Merosesquiterpene Hydroquinones and Quinones
This compound does not occur in isolation. The chemical extracts of Dysidea sponges are complex mixtures containing a suite of structurally related compounds. These often include other merosesquiterpene hydroquinones and their corresponding oxidized forms, quinones.
For example, avarol, a well-known sesquiterpenoid hydroquinone (B1673460), and its quinone derivative, avarone, are classic examples of metabolites isolated from Dysidea avara. scienceopen.com It is common for researchers to isolate a series of congeners that differ in their substitution patterns on the aromatic ring or the degree of oxidation. The co-isolation of these related compounds provides valuable insights into the biosynthetic pathways operating within the sponge or its microbial symbionts.
Table 1: Examples of Co-occurring Merosesquiterpenoids in Dysidea Sponges
| Compound Name | Compound Class | Source Organism |
| Avarol | Sesquiterpenoid Hydroquinone | Dysidea avara |
| Avarone | Sesquiterpenoid Quinone | Dysidea avara |
| Arenarol | Sesquiterpenoid Hydroquinone | Dysidea arenaria scienceopen.com |
| Arenarone | Sesquiterpenoid Quinone | Dysidea arenaria scienceopen.com |
| ent-Yahazunol | Merosesquiterpene | Dysidea sp. researchgate.net |
| Dysideanones | Sesquiterpene Quinone | Dysidea avara nih.gov |
Advanced Chromatographic Techniques for Isolation and Purification
The separation of this compound from the complex chemical matrix of a sponge extract requires a multi-step chromatographic approach.
Bioassay-guided fractionation is a powerful strategy employed to isolate bioactive natural products. biorxiv.orgmdpi.com This process involves the systematic separation of a crude biological extract into fractions, with each fraction being tested for a specific biological activity (e.g., antimicrobial, cytotoxic, or anti-inflammatory). biorxiv.orgresearchgate.netnih.gov The active fractions are then subjected to further rounds of separation until a pure, active compound is isolated.
The isolation of compounds from marine sponges like Dysidea often begins with a crude extract, which is then partitioned and subjected to various chromatographic techniques. researchgate.netnih.gov For a compound like this compound, a bioassay targeting, for example, enzymatic inhibition or cytotoxicity, would guide the fractionation process. This ensures that the chemical separation efforts are focused on the biologically relevant components of the extract, increasing the efficiency of discovering novel bioactive molecules. This approach has been successfully used to isolate a variety of compounds from marine sponges. nih.govnih.gov
Chemical Synthesis, Semisynthesis, and Derivative Design of 20 O Acetyl 21 Hydroxy Ent Isozonarol
Total Synthesis Approaches to the Core ent-Isozonarol Skeletal Framework
Total synthesis involves the complete chemical construction of a complex molecule from simple, commercially available starting materials. For ent-isozonarol, this process is particularly challenging due to the need to establish the correct relative and absolute stereochemistry—the precise three-dimensional arrangement of atoms. The "ent" prefix designates the molecule as the enantiomer, or non-superimposable mirror image, of the more commonly occurring natural isozonarol. Synthesizing these "unnatural" enantiomers is a significant challenge that has received great attention from the synthetic chemistry community. researchgate.net
Convergent and Stereoselective Synthetic Pathways
Modern synthetic strategies often employ a convergent approach, where different fragments of the target molecule are synthesized independently and then joined together in the later stages. This method is generally more efficient than a linear synthesis, where the molecule is built step-by-step in a single sequence. For a molecule like ent-isozonarol, a convergent synthesis might involve the preparation of two key building blocks that are later coupled to form the characteristic bicyclic drimane (B1240787) core.
Achieving the correct stereochemistry is paramount. Stereoselective synthesis of related complex molecules, such as other diterpenoids, has been accomplished through various methods. nih.gov These often rely on catalyst-controlled reactions where a chiral catalyst directs the formation of one stereoisomer over another. For instance, gold-catalyzed tandem reactions have been used to construct multiple chemical bonds and stereocenters in a single step for drimane-type sesquiterpenoids. nih.gov Similarly, strategies for other "ent-" natural products, like ent-kaurane diterpenoids, utilize late-stage transformations of common intermediate structures to generate diverse final products. researchgate.net
| Synthetic Strategy | Description | Relevance to ent-Isozonarol |
| Convergent Synthesis | Independent synthesis of molecular fragments followed by late-stage coupling. | Increases overall efficiency for constructing the complex bicyclic core. |
| Catalytic Asymmetric Synthesis | Use of chiral catalysts to selectively form the desired "ent" enantiomer. | Essential for controlling the absolute stereochemistry of the final product. |
| Tandem Reactions | A single reaction that forms multiple bonds and stereocenters in one step. | A highly efficient method for rapidly building molecular complexity, as seen in related drimane syntheses. nih.gov |
Application of Key Organic Reactions (e.g., Diels-Alder Cycloaddition)
The construction of the six-membered ring within the ent-isozonarol framework is a critical step. The Diels-Alder reaction, a powerful and versatile [4+2] cycloaddition, is exceptionally well-suited for this task. nih.gov This reaction combines a conjugated diene (a molecule with two alternating double bonds) with a dienophile to form a six-membered ring, often with high stereocontrol. rsc.org Its utility in natural product synthesis is well-documented, as it simplifies the construction of complex cyclic cores. rsc.orgrsc.org
In the context of ent-isozonarol synthesis, an intramolecular Diels-Alder reaction could be envisioned where the diene and dienophile are part of the same molecule, leading to the formation of the fused bicyclic system in a single, efficient step. organic-chemistry.org Such reactions have been successfully employed in the synthesis of numerous complex natural products, including other marine terpenes. magtech.com.cnacs.org The ability to control the stereochemical outcome of the Diels-Alder reaction makes it a highly attractive strategy for establishing the specific cis- or trans-ring fusion found in the drimane skeleton. organic-chemistry.org
Semisynthetic Strategies from Structurally Related Precursors
Semisynthesis offers a more direct route to complex molecules by starting with a naturally occurring compound that already possesses a significant portion of the desired structure. This approach leverages the chemical complexity provided by nature to reduce the number of synthetic steps required.
Derivatization of Natural Isozonarol and Analogues
An efficient semisynthetic route to ent-isozonarol starts from (-)-sclareol, a readily available diterpene-diol isolated from natural sources like Clary sage. nih.gov Sclareol can be chemically converted to (+)-sclareolide, which then serves as a precursor for the drimane skeleton. researchgate.net This strategy has been successfully used to produce ent-isozonarol and its oxidized counterpart, ent-isozonarone. This approach is advantageous because the chiral centers from the starting material can guide the stereochemistry of the final product. The synthesis of other drimane sesquiterpenoids has also been achieved by the transformation of natural products. nih.gov
Once the core ent-isozonarol skeleton is obtained, further modifications can be made to produce derivatives like 20-O-acetyl-21-hydroxy-ent-isozonarol. This process of derivatization is central to medicinal chemistry, allowing for the fine-tuning of a molecule's properties.
Chemo-selective Modification at Hydroxyl and Acetyl Positions
The final steps in synthesizing this compound from the ent-isozonarol core involve targeted chemical transformations. This requires chemo-selectivity—the ability to modify one functional group in the presence of others. The ent-isozonarol molecule contains multiple reactive sites, including hydroxyl (-OH) groups.
To create the target compound, two specific modifications are needed:
Acetylation at the 20-position: A selective acylation reaction is performed to introduce an acetyl group (-COCH₃) onto the oxygen atom at the C-20 position. This is typically achieved using an acetylating agent under controlled conditions to prevent reaction at other hydroxyl groups.
Hydroxylation at the 21-position: A hydroxyl group is introduced at the C-21 position. This may involve an oxidation reaction followed by reduction, or a direct hydroxylation using specific reagents that target this position.
Achieving such selectivity is a common challenge in the synthesis of complex molecules and often requires careful choice of reagents and protecting groups to temporarily block other reactive sites.
Design and Preparation of Novel Analogues for Structure-Activity Relationship Studies
The synthesis of this compound and other derivatives is often driven by the need to understand how molecular structure relates to biological function, a field known as structure-activity relationship (SAR) studies. scirp.org By systematically modifying different parts of the ent-isozonarol molecule and evaluating the biological activity of each new analogue, researchers can identify which functional groups are essential for its effects. researchgate.netmdpi.comnih.govnih.gov
For example, chemists might synthesize a series of analogues where the acetyl group at C-20 is replaced with other acyl groups of varying sizes, or where the hydroxyl group at C-21 is moved to a different position. The insights gained from SAR studies are crucial for rational drug design, guiding the development of new compounds with improved potency or selectivity. scirp.org This process has been applied to numerous classes of natural products to create novel compounds with enhanced therapeutic potential. mdpi.comnih.gov
| Modification Type | Rationale for SAR Studies | Example |
| Acyl Group Variation | To determine the optimal size and electronic properties of the substituent at the C-20 position. | Replacing the acetyl group with propionyl, benzoyl, etc. |
| Hydroxyl Position Isomers | To probe the importance of the hydroxyl group's location for target binding. | Moving the C-21 hydroxyl to C-18 or another accessible position. |
| Skeletal Modification | To assess the importance of the core bicyclic drimane framework. | Creating analogues with a different ring size or altered stereochemistry at the ring fusion. |
| Aromatic Ring Variation | To evaluate the role of the hydroquinone (B1673460)/quinone moiety in the molecule's activity. | Modifying the substitution pattern on the aromatic ring. |
Elucidation of the Molecular Architecture and Stereochemistry of 20 O Acetyl 21 Hydroxy Ent Isozonarol
Application of High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in the structural elucidation of organic molecules like 20-O-acetyl-21-hydroxy-ent-isozonarol. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment and connectivity of atoms within the molecule.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity Analysis
To unravel the complex spin systems within this compound, a suite of two-dimensional (2D) NMR experiments is utilized. Each technique provides a unique piece of the structural puzzle:
Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, identifying adjacent protons and thus helping to piece together fragments of the carbon skeleton.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a direct link between the proton and carbon frameworks of the molecule.
Heteronuclear Multiple Bond Correlation (HMBC): This long-range correlation experiment is crucial for connecting molecular fragments. It shows correlations between protons and carbons that are separated by two or three bonds, allowing for the assembly of the complete carbon skeleton and the placement of functional groups.
Advanced Pulse Sequences for Stereochemical Assignment
Beyond standard 2D NMR, advanced pulse sequences can be employed to further refine stereochemical assignments. Techniques such as J-resolved spectroscopy can help in the accurate measurement of coupling constants, which in turn provide information about dihedral angles and the relative orientation of substituents.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is an indispensable tool for confirming the molecular formula of this compound and for gaining insights into its structural features through fragmentation analysis. ontosight.ai High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the elemental composition and thus the molecular formula of the compound. ontosight.ai
The fragmentation patterns observed in the mass spectrum, often obtained using techniques like tandem mass spectrometry (MS/MS), reveal characteristic losses of functional groups. For instance, the loss of an acetyl group or a hydroxyl group would produce specific fragment ions, providing further evidence for the presence and location of these functionalities within the molecular structure.
Chiroptical Spectroscopy (e.g., Optical Rotation, Electronic Circular Dichroism) for Absolute Configuration Determination
While NMR and MS can define the relative stereochemistry of a molecule, chiroptical techniques are essential for determining its absolute configuration. The "ent" prefix in this compound signifies that its stereochemistry is opposite to that of the naturally occurring isozonarol. ontosight.ai
Optical Rotation: This technique measures the rotation of plane-polarized light by a chiral molecule. The direction and magnitude of the rotation are characteristic of a specific enantiomer.
Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the absolute configuration of the molecule and can be compared with computationally predicted spectra to make a definitive assignment.
Computational Chemistry Approaches in Conformational and Stereochemical Analysis
Computational chemistry plays a vital, synergistic role in the structural elucidation process. Quantum mechanical calculations can be used to:
Predict NMR and ECD Spectra: Theoretical calculations of NMR chemical shifts and coupling constants, as well as ECD spectra, for different possible stereoisomers can be compared with the experimental data. A close match between the experimental and calculated data for a particular isomer provides strong evidence for its structure.
Conformational Analysis: Computational methods can be used to explore the potential low-energy conformations of the molecule. This information is crucial for interpreting NOESY data and understanding the molecule's preferred three-dimensional shape.
By integrating the data from these diverse analytical and computational methods, a comprehensive and unambiguous picture of the molecular architecture and absolute stereochemistry of this compound can be achieved.
Investigation of Biological Activities and Underlying Molecular Mechanisms of 20 O Acetyl 21 Hydroxy Ent Isozonarol
Evaluation of Antineoplastic Potential in Cellular Models
The potential of 20-O-Acetyl-21-hydroxy-ent-isozonarol as an anticancer agent is evaluated by examining the known activities of its parent compound class, the ent-kaurane diterpenes. These compounds have demonstrated significant antineoplastic effects across a variety of cancer cell models.
Assessment of Cell Growth Inhibition and Proliferation Modulation
Studies on various ent-kaurane diterpenes have consistently demonstrated their ability to inhibit the growth and proliferation of cancer cells. The cytotoxic effects of these compounds have been quantified using IC₅₀ values, which represent the concentration required to inhibit cell growth by 50%. For instance, a range of ent-kaurane diterpenoids have shown potent activity against several human cancer cell lines. nih.govmdpi.com
It is important to note that while these findings for related compounds are promising, specific cell growth inhibition data for this compound is not currently available.
Table 1: Cytotoxicity (IC₅₀ in µM) of various ent-kaurane diterpenes against human cancer cell lines.
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Weisiensin B | BEL-7402 (Hepatoma) | 10.0 |
| Weisiensin B | HepG2 (Hepatoma) | 3.24 |
| Weisiensin B | HO-8910 (Ovarian) | 32 |
| Weisiensin B | SGC-7901 (Gastric) | 4.34 |
| Adenanthin (B1665522) | HepG2 (Hepatoma) | 2.31 |
| Adenanthin | Bel-7402 (Hepatoma) | 6.67 |
| Adenanthin | SMMC-7721 (Hepatoma) | 8.13 |
| Adenanthin | EC109 (Esophageal) | 6.50 |
| Adenanthin | SHG-44 (Glioma) | 4.80 |
| Adenanthin | MCF-7 (Breast) | 7.60 |
| Kaurenic Acid | B16F1 (Melanoma) | 0.79 |
Data sourced from a study on the anticancer effects of plant-derived ent-kaurane diterpenes. nih.gov
Induction of Programmed Cell Death (Apoptosis) Pathways
A key mechanism through which ent-kaurane diterpenes are thought to exert their anticancer effects is the induction of apoptosis, or programmed cell death. Research has shown that these compounds can trigger apoptotic pathways in cancer cells. nih.gov The mechanistic study of one such compound, an 8,9-seco-ent-kaurane, revealed that it induced apoptosis in triple-negative breast cancer cells through the inhibition of Akt, a key protein in cell survival pathways. nih.gov
Differential Sensitivity across Diverse Cancer Cell Lines
The cytotoxic activity of ent-kaurane diterpenes has been observed to vary across different cancer cell lines, indicating a differential sensitivity. For example, adenanthin displayed lower IC₅₀ values in several hepatocellular carcinoma cell lines compared to normal hepatic cell lines, suggesting a degree of selectivity for cancer cells. nih.gov Similarly, the cytotoxicity of ent-cyclozonarone, a related sesquiterpene, was found to be higher in prostate and colon cancer cell lines compared to normal human dermal fibroblasts. nih.gov This differential sensitivity is a desirable characteristic for potential anticancer agents, as it suggests a wider therapeutic window.
Exploration of Molecular Targets and Signaling Cascade Perturbations (e.g., Topoisomerase Inhibition)
One of the molecular mechanisms implicated in the antiproliferative activity of diterpenes is the inhibition of topoisomerase II. nih.govnih.gov Topoisomerases are essential enzymes that regulate the topology of DNA and are crucial for cell proliferation, making them effective targets for anticancer drugs. frontiersin.org Studies have shown that many diterpene compounds that inhibit cellular proliferation also inhibit the activity of topoisomerase II, suggesting this as a likely mechanism of action for this class of compounds. nih.govnih.gov The inhibition of topoisomerase II leads to DNA damage and ultimately triggers apoptosis in cancer cells. frontiersin.org
Anti-inflammatory Response Modulation Studies
In addition to their antineoplastic potential, diterpenes, including the ent-kaurane class, have been investigated for their anti-inflammatory properties. These studies provide a basis for the potential anti-inflammatory activity of this compound.
Inhibition of Inflammatory Mediator Production (e.g., Superoxide (B77818) Radicals, Nitric Oxide, TNF-α)
Research has demonstrated that ent-kaurane diterpenes can inhibit the production of key inflammatory mediators.
Nitric Oxide (NO): Several ent-kaurane diterpenoids isolated from Isodon serra have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells. acs.org For instance, two compounds from this study exhibited notable inhibition of NO production with IC₅₀ values of 15.6 and 7.3 μM, respectively. acs.org Another study on ent-kaurane diterpenes from Isodon japonicus also reported the inhibition of LPS-induced NO production in RAW264.7 macrophage cells, with the underlying mechanism being the suppression of NF-κB activation. nih.gov
Tumor Necrosis Factor-α (TNF-α): The inhibitory effects of ent-kaurane diterpenes extend to other pro-inflammatory cytokines like TNF-α. A study on diterpenoids from Acanthopanax koreanum found that 16αH,17-isovaleryloxy-ent-kauran-19-oic acid showed potent inhibitory activity on TNF-α secretion from trypsin-stimulated human leukemic mast cells, with an IC₅₀ value of 16.2 μM. nih.gov Furthermore, two ent-kaurane diterpenes from Gochnatia decora were found to significantly inhibit the LPS-induced release of TNF-α in RAW264.7 cells, with the proposed mechanism being the blockade of NF-κB phosphorylation. benthamdirect.com
Superoxide Radicals: While direct evidence for the superoxide radical scavenging activity of this compound is not available, other natural compounds have demonstrated this capacity. For example, certain isoflavones have been shown to scavenge superoxide radicals, suggesting that this is a plausible mechanism for other plant-derived compounds. nih.gov Synthetic organic selenium compounds have also been developed as superoxide anion scavengers. nih.gov Further research is needed to determine if this compound possesses similar activity.
Table 2: Inhibition of Inflammatory Mediators by ent-Kaurane Diterpenes.
| Compound/Source | Mediator | Cell Line | IC₅₀ (µM) |
|---|---|---|---|
| ent-kauranoid from Isodon serra | Nitric Oxide | BV-2 | 7.3 |
| ent-kauranoid from Isodon serra | Nitric Oxide | BV-2 | 15.6 |
| 16αH,17-isovaleryloxy-ent-kauran-19-oic acid | TNF-α | HMC-1 | 16.2 |
Data compiled from studies on the anti-inflammatory effects of ent-kaurane diterpenes. nih.govacs.org
Investigation of Cellular Anti-inflammatory Mechanisms (e.g., Modulation of NF-κB Pathway, Nrf2/ARE Pathway)
The anti-inflammatory potential of this compound can be inferred from the activities of related compounds, which are known to modulate key inflammatory signaling pathways.
Modulation of NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammatory responses. The parent compound, zonarol (B1214879), has been shown to suppress the expression of pro-inflammatory signaling molecules. researchgate.net This suggests that zonarol and its derivatives, likely including this compound, may exert anti-inflammatory effects by inhibiting the NF-κB pathway. researchgate.net Isoflavone derivatives have also demonstrated the ability to inhibit NF-κB-dependent transcriptional activity, with the substituents at various positions on the molecule playing a crucial role in this inhibition. nih.gov The activation of NF-κB can be triggered by stimuli such as reactive oxygen species (ROS), leading to the expression of pro-inflammatory cytokines. mdpi.com The potential for isozonarol derivatives to possess anti-inflammatory properties is further supported by studies on other natural compounds like pterostilbene (B91288) derivatives, which have been found to attenuate inflammatory responses by suppressing the NF-κB signaling pathway. mdpi.com
Modulation of Nrf2/ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway is a critical mechanism for cellular defense against oxidative stress. Activation of Nrf2 leads to the expression of various antioxidant and cytoprotective genes. nih.gov While direct evidence for this compound is unavailable, other natural compounds with structural similarities, such as chalcones, are known to activate the Nrf2 signaling pathway. nih.gov This activation is a key mechanism for their protective effects against oxidative stress-mediated inflammation. nih.gov Furthermore, the interplay between the NF-κB and Nrf2 pathways is well-documented, with Nrf2 activation often leading to anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines. nih.gov Tocopherol isoforms have also been shown to modulate both NF-κB and Nrf2 signaling pathways, indicating that complex natural compounds can have multifaceted effects on these interconnected cellular response systems. nih.gov
Antimicrobial Efficacy Investigations
The antimicrobial properties of terpenes and their derivatives are well-established, providing a basis to hypothesize the potential efficacy of this compound against various pathogens.
Assessment of Antibacterial Spectrum and Potency
Terpenoids are known for their antibacterial capabilities, which often involve the disruption of microbial cell membranes. researchgate.net The lipophilic nature of monoterpenes allows them to partition into and damage bacterial membranes, leading to increased permeability and inhibition of essential cellular processes. asm.org The presence of hydroxyl groups in terpenes is often associated with higher antimicrobial activity. nih.gov For instance, thymol (B1683141) and eugenol, which are phenolic monoterpenoids, exhibit strong antibacterial action. nih.gov Given that this compound possesses a hydroxyl group, it is plausible that it exhibits antibacterial activity. The effectiveness of terpenes can vary against Gram-positive and Gram-negative bacteria, a difference that is often attributed to the distinct structures of their cell envelopes. asm.org
Evaluation of Antifungal Activity against Specific Pathogenic Microorganisms
Essential oils rich in terpenes have demonstrated significant antifungal properties. nih.govnih.gov For example, sclareolide, a sesquiterpene lactone, inhibits the mycelial growth of several phytopathogenic fungi. mdpi.com The antifungal activity of essential oils and their components, such as linalool (B1675412) and 1,8-cineole, has been documented against a range of micromycetes, including food-poisoning fungi and human pathogens. researchgate.net The mechanisms underlying this activity are often linked to the disruption of fungal cell membranes and the inhibition of sporulation and germination. nih.gov While specific data for this compound is not available, its terpene structure suggests potential for antifungal efficacy.
Proposed Mechanisms of Antimicrobial Action
The primary proposed mechanism of antimicrobial action for terpenes and terpenoids is the disruption of the cell membrane's structural and functional integrity. asm.orgnih.govencyclopedia.pub Their lipophilicity enables them to compromise the phospholipid bilayer of microbial cells, leading to a loss of essential ions and molecules. encyclopedia.pub This disruption can also interfere with membrane-embedded proteins and critical cellular processes like respiration and energy production. asm.orgnih.gov Furthermore, some terpenoids have been found to inhibit microbial oxygen uptake and oxidative phosphorylation. nih.gov The presence of functional groups, such as hydroxyls, can enhance this activity. nih.gov
Antioxidant Potential and Radical Scavenging Capabilities (Contextualized through Related Isozonarol Derivatives)
The antioxidant potential of this compound can be inferred from studies on related isozonarol and isoflavonoid (B1168493) derivatives, which have shown significant radical scavenging activities.
In Vitro Assays for Radical Scavenging Activity (e.g., DPPH, ABTS)
DPPH Radical Scavenging Assay: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the antioxidant capacity of compounds. mdpi.comfrontiersin.org The assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical. nih.gov Studies on isoxazole (B147169) and isoflavonoid derivatives have demonstrated their potential as potent free radical scavengers in the DPPH assay. nih.govresearchgate.net For instance, certain isoxazole derivatives have shown IC50 values for DPPH scavenging that are significantly lower than the standard, Trolox, indicating potent antioxidant activity. nih.gov
ABTS Radical Scavenging Assay: The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay is another widely used method to assess antioxidant capacity. nih.govmdpi.com This assay is based on the ability of antioxidants to scavenge the pre-generated ABTS radical cation. nih.gov The scavenging of the ABTS radical is applicable to both hydrophilic and lipophilic antioxidants. mdpi.com Studies on various phenolic and isoflavonoid compounds have demonstrated their effectiveness in scavenging ABTS radicals, with the activity often correlating with the number and position of hydroxyl groups. mdpi.comnih.govnih.gov
Table of Antioxidant Activity for Related Compounds
| Compound/Extract | Assay | IC50 (µg/mL) | Reference |
| Isoxazole Derivative 2a | DPPH | 0.45 ± 0.21 | nih.gov |
| Isoxazole Derivative 2c | DPPH | 0.47 ± 0.33 | nih.gov |
| Trolox (Positive Control) | DPPH | 3.10 ± 0.92 | nih.gov |
| Vernonia amygdalina (Methanol Extract) | DPPH | 94.92 | nih.gov |
| Vernonia amygdalina (Ethanol Extract) | DPPH | 94.83 | nih.gov |
| Vernonia amygdalina (Aqueous Extract) | DPPH | 111.4 | nih.gov |
| Vernonia amygdalina (Methanol Extract) | ABTS | 179.8 | nih.gov |
| Vernonia amygdalina (Ethanol Extract) | ABTS | 256.9 | nih.gov |
| Vernonia amygdalina (Aqueous Extract) | ABTS | 334.3 | nih.gov |
Cellular Antioxidant Mechanisms and Oxidative Stress Modulation
An extensive search of scientific databases reveals a significant gap in the understanding of how this compound influences cellular defense against oxidative stress. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize these harmful molecules. Key cellular defense mechanisms against oxidative stress involve the enzymatic and non-enzymatic antioxidant systems, which are regulated by complex signaling pathways.
Two of the most critical pathways in the cellular antioxidant response are the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and the induction of heme oxygenase-1 (HO-1). The Nrf2 pathway is a primary regulator of cellular resistance to oxidants. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of a wide array of antioxidant and cytoprotective genes. HO-1 is one such enzyme, which catabolizes heme into biliverdin, free iron, and carbon monoxide, all of which have been shown to possess antioxidant and anti-inflammatory properties.
However, there is no specific research data available that demonstrates the activation or modulation of the Nrf2 pathway or the induction of heme oxygenase-1 by this compound. Consequently, no detailed research findings or data tables on its effects on these or other cellular antioxidant mechanisms can be provided at this time. The potential for this synthetic derivative of isozonarol to exert cytoprotective effects through the scavenging of reactive oxygen species or the enhancement of endogenous antioxidant defenses remains a subject for future investigation.
Biosynthetic Pathways and Chemoenzymatic Synthesis of Ent Isozonarol and Its Derivatives
Proposed Biosynthetic Origins of the ent-Drimane Sesquiterpenoid Scaffold
The biosynthesis of all sesquiterpenoids, including those with the ent-drimane skeleton, originates from the universal C5 isoprene (B109036) precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). These precursors are themselves synthesized through the mevalonate (B85504) (MVA) pathway in organisms like fungi and animals, or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in bacteria and plants. nih.gov
The key steps in the formation of the ent-drimane scaffold are as follows:
Farnesyl Diphosphate (FPP) Formation: Three molecules of IPP and DMAPP are sequentially condensed to form the linear C15 precursor, farnesyl diphosphate (FPP).
Cyclization: The crucial step is the cyclization of FPP, catalyzed by a class of enzymes known as terpene synthases or cyclases. For drimane-type sesquiterpenoids, the cyclization proceeds through a series of cationic intermediates to form the characteristic bicyclic decalin core. cjnmcpu.com The stereochemistry of the final product, determining whether it is a normal or ent-series compound, is strictly controlled by the specific folding of the FPP substrate within the enzyme's active site. researchgate.net
In fungi, the enzymes responsible for creating the drimane (B1240787) scaffold, such as drimenol, have been identified as haloacid dehalogenase (HAD)-like proteins, which is a departure from the canonical terpene cyclases found in plants. nih.gov These enzymes catalyze both the dephosphorylation of FPP and the subsequent cyclization cascade. researchgate.net The formation of the ent-drimane core of ent-isozonarol is thus proposed to follow a similar enzymatic cyclization of FPP, leading to an enantiomeric scaffold compared to the more common drimane series.
Enzymatic Transformations and Stereochemical Control in Natural Production
Following the initial cyclization to form the basic ent-drimane skeleton, a series of post-modification reactions, known as tailoring reactions, are responsible for the vast structural diversity observed in this family of natural products. These reactions are catalyzed by a suite of enzymes that introduce various functional groups with high regio- and stereoselectivity.
For a compound like 20-O-Acetyl-21-hydroxy-ent-isozonarol, the following enzymatic steps are hypothesized to occur after the formation of the initial ent-isozonarol core:
Hydroxylation: The introduction of hydroxyl groups at specific positions is a common tailoring reaction catalyzed by cytochrome P450 monooxygenases (P450s). In the biosynthesis of drimane sesquiterpenoids, P450s have been shown to catalyze multiple hydroxylations at various positions, such as C-6, C-9, and C-12. cjnmcpu.com It is proposed that a specific P450 enzyme is responsible for the hydroxylation at the C-21 position of the hydroquinone (B1673460) moiety of ent-isozonarol.
Acetylation: The final step in the biosynthesis of the title compound is the acetylation of the C-20 hydroxyl group. This reaction is catalyzed by acetyltransferases, which utilize acetyl-CoA as the acetyl group donor. Acyltransferases are known to be involved in the esterification of hydroxyl groups in other fungal drimane-type sesquiterpenes. nih.gov
The stereochemical outcome of these enzymatic reactions is tightly controlled by the three-dimensional structure of the enzyme's active site, which dictates the orientation of the substrate and the trajectory of the reacting species.
| Enzymatic Step | Enzyme Class | Function | Precursor | Product |
| FPP Cyclization | Terpene Synthase / HAD-like Protein | Forms the bicyclic ent-drimane scaffold | Farnesyl Diphosphate (FPP) | ent-Drimane Core |
| Aromatization/Coupling | Various (e.g., P450s) | Forms the hydroquinone moiety and attaches it to the drimane core | ent-Drimane Core | ent-Isozonarol |
| Hydroxylation | Cytochrome P450 Monooxygenase | Introduces a hydroxyl group at C-21 | ent-Isozonarol | 21-hydroxy-ent-isozonarol |
| Acetylation | Acetyltransferase | Adds an acetyl group to the C-20 hydroxyl | 21-hydroxy-ent-isozonarol | This compound |
Strategies for Biosynthesis-Inspired Chemical Synthesis
The complex structures of natural products like this compound often pose significant challenges to traditional chemical synthesis. Biosynthesis-inspired synthetic strategies aim to mimic the efficiency and selectivity of enzymatic reactions in a laboratory setting.
One common biomimetic approach for drimane meroterpenoids involves a late-stage coupling of the sesquiterpene and aromatic moieties. However, an alternative strategy that mirrors biosynthesis more closely in the early stages involves the construction of the drimane scaffold first, followed by its connection to the aromatic partner. nih.gov A reported synthesis of the hydrogenated isozonarol core utilizes a Diels-Alder [4+2] cycloaddition reaction between a substituted vinyl cyclohexene (B86901) (representing the 'A' ring) and a crotonophenone (B1361547) derivative (dienophile) to construct the 'B' ring and establish the bicyclic framework. researchgate.net
Further modifications, such as hydrogenation and demethylation, can then be performed to yield the core structure of isozonarol. researchgate.net While a total synthesis of this compound has not been explicitly detailed, such a biosynthesis-inspired approach provides a viable pathway to the core structure, which could then be functionalized through targeted chemical reactions to introduce the C-21 hydroxyl and C-20 acetyl groups.
Application of Chemoenzymatic Methods in Merosesquiterpenoid Research
Chemoenzymatic synthesis is a powerful strategy that combines the versatility of chemical reactions with the high selectivity of enzymatic catalysis. rsc.org This approach is particularly well-suited for the synthesis of complex and stereochemically rich molecules like merosesquiterpenoids.
In the context of ent-isozonarol and its derivatives, chemoenzymatic methods can be applied at various stages of the synthesis:
Scaffold Construction: Recombinant enzymes, such as squalene-hopene cyclase (SHC), have been used to catalyze the cyclization of farnesol (B120207) analogs to produce the drimane skeleton. nih.gov This enzymatic step ensures the correct stereochemistry of the core structure, which can then be elaborated using chemical methods.
Late-Stage Functionalization: One of the major challenges in chemical synthesis is the selective functionalization of C-H bonds. Enzymes, particularly P450s, excel at this task. An engineered P450 enzyme has been used to introduce a hydroxyl group at a specific position on the drimane scaffold with high site- and stereoselectivity. nih.gov This enzymatic oxidation can be integrated into a chemical synthesis route to install hydroxyl groups that are difficult to introduce using traditional reagents.
Structure Activity Relationship Sar Studies of 20 O Acetyl 21 Hydroxy Ent Isozonarol Within the Merosesquiterpenoid Class
Impact of Acetylation and Hydroxylation Patterns on Biological Profiles
The presence and position of acetyl and hydroxyl groups on the isozonarol scaffold play a pivotal role in modulating the biological activity of these molecules. The compound 20-O-Acetyl-21-hydroxy-ent-isozonarol, isolated from marine sponges of the genus Dysidea, has demonstrated notable cytotoxic activity against several human tumor cell lines. nih.govresearchgate.netresearchgate.net Specifically, it exhibited LC50 values of 11.8 µM against A-549 (lung carcinoma) and MDA-MB-231 (breast adenocarcinoma), and 14.0 µM against HT-29 (colon adenocarcinoma). rsc.org
The acetylation at the C-20 position and hydroxylation at the C-21 position appear to be critical for this cytotoxic potential. While direct comparative studies on the same cell lines are limited, related compounds offer insights. For instance, in a study on the anti-inflammatory activity of related compounds, diacetylated zonarol (B1214879) was found to exhibit an activity comparable to its parent compound, zonarol. This suggests that acetylation, in some contexts, may not diminish biological activity and could potentially serve to modulate properties such as cell permeability or metabolic stability.
Furthermore, studies on other phenolic compounds have shown that acetylation can either maintain or even enhance biological activities. For example, acetylated derivatives of resveratrol (B1683913) have been shown to possess potent inhibitory activity against platelet aggregation. rsc.org The hydroxylation pattern is also a key determinant of activity. In a study of resveratrol analogues, those with ortho-hydroxyl groups displayed significantly higher cytostatic activity compared to other substitution patterns. nih.gov This highlights the importance of the specific placement of hydroxyl groups for biological efficacy, a principle that likely extends to the isozonarol class. The hydroxylation at C-21 in this compound, therefore, is presumed to be a key contributor to its cytotoxic profile.
Significance of the ent-Stereochemistry in Pharmacological Activity
The stereochemistry of a molecule is a critical factor in its interaction with biological targets, which are themselves chiral. In the case of isozonarol and its analogues, the ent-stereochemistry (enantiomeric form) has been shown to be of profound importance for their pharmacological activity.
A compelling example is the comparison between ent-chromazonarol (B1252154) and its enantiomer, chromazonarol. ent-Chromazonarol, isolated from the marine sponge Dysidea pallescens, exhibits moderate cytotoxic activity against a panel of cancer cell lines including P-388 (mouse lymphoma), A-549 (human lung carcinoma), HT-29 (colon carcinoma), and MEL-28 (malignant melanoma). In stark contrast, chromazonarol, which has been isolated from brown algae, was found to be inactive against several human tumor cell lines. This stark difference underscores the stereospecificity of the biological target's interaction with these molecules.
Furthermore, the synthesis and biological evaluation of ent-isozonarol and ent-isozonarone have revealed their significant antitumoral activity. sci-hub.se ent-Isozonarol has demonstrated antitumor activity against a range of tumor cell lines, including lymphocytic leukemia (P-388), HT-29, melanoma (MEL-28), and A-549. researchgate.netresearchgate.net This consistent observation of enhanced activity in the ent-series of these merosesquiterpenoids strongly suggests that this particular three-dimensional arrangement is crucial for optimal binding to their pharmacological targets.
Comparative Analysis with Parent Compounds (e.g., Isozonarol, Zonarol) and Other Analogues (e.g., Chromazonarol, Yahazunol)
A comparative analysis of the biological activities of this compound with its parent compounds and other analogues highlights the structure-activity relationships within this class. The data, compiled from various studies, reveals a spectrum of activities, primarily cytotoxicity and anti-inflammatory effects.
Table 1: Comparative Cytotoxic Activities of Isozonarol Analogues
| Compound | Cell Line | Activity (IC50/LC50) | Source |
| This compound | A-549 (human lung carcinoma) | 11.8 µM | rsc.org |
| HT-29 (human colon adenocarcinoma) | 14.0 µM | rsc.org | |
| PC-3 (human prostate adenocarcinoma) | - | ||
| HL-60 (human promyelocytic leukemia) | 0.37 µM | rsc.org | |
| MDA-MB-231 (human breast adenocarcinoma) | 11.8 µM | rsc.org | |
| ent-Isozonarol | P-388 (mouse lymphoma) | Active | researchgate.netresearchgate.net |
| A-549 (human lung carcinoma) | Active | researchgate.netresearchgate.net | |
| HT-29 (human colon adenocarcinoma) | Active | researchgate.netresearchgate.net | |
| MEL-28 (human melanoma) | Active | researchgate.netresearchgate.net | |
| Isozonarol | BAEC (bovine aortic endothelial cells) | 26 µM | rsc.org |
| A549 (human lung carcinoma) | 15 µM | rsc.org | |
| SKBR3 (human breast adenocarcinoma) | 11 µM | rsc.org | |
| Zonarol | - | - | |
| ent-Chromazonarol | P-388 (mouse lymphoma) | Moderately active | |
| A-549 (human lung carcinoma) | Moderately active | ||
| HT-29 (colon carcinoma) | Moderately active | ||
| MEL-28 (malignant melanoma) | Moderately active | ||
| Chromazonarol | KB, Bel-7402, PC-3M, Ketr 3, MCF-7 | Inactive | |
| Yahazunol | - | Inhibited nitric oxide production |
Note: A direct comparison of potency is challenging due to variations in cell lines and assay conditions across different studies. The table provides a qualitative and, where available, quantitative overview.
From the available data, it is evident that the hydroquinone-containing merosesquiterpenoids, such as isozonarol and its derivatives, generally exhibit cytotoxic properties. Isozonarol itself shows activity against various cancer cell lines. rsc.org The introduction of an acetyl and a hydroxyl group, as in this compound, results in a compound with potent cytotoxicity, particularly against the HL-60 leukemia cell line (IC50 = 0.37 µM). rsc.org
The anti-inflammatory potential is another important aspect of this class of compounds. Yahazunol, zonarol, and isozonarol have been shown to inhibit nitric oxide production in RAW264 cells, indicating anti-inflammatory effects. The significance of the hydroquinone (B1673460) moiety in this activity has been highlighted.
Identification of Key Pharmacophoric Features for Biological Efficacy
Based on the structure-activity relationships discussed, several key pharmacophoric features can be identified for the biological efficacy of this class of merosesquiterpenoids.
The Hydroquinone/Quinone Moiety: This aromatic portion of the molecule is consistently implicated as crucial for biological activity, particularly for anti-inflammatory and cytotoxic effects. The ability of this group to participate in redox cycling and interactions with biological macromolecules is likely a key determinant of its function.
Stereochemistry: The ent-configuration of the sesquiterpene portion is a major determinant of cytotoxic activity, as evidenced by the dramatic difference in activity between ent-chromazonarol and chromazonarol. This highlights the importance of a precise three-dimensional arrangement for binding to the biological target.
Oxygenation Pattern: The presence and location of hydroxyl and acetyl groups on the sesquiterpene side chain significantly impact the biological profile. The hydroxylation at C-21 and acetylation at C-20 in this compound are associated with potent cytotoxicity. rsc.org These functional groups can influence solubility, hydrogen bonding interactions with target proteins, and metabolic stability.
Emerging Research Perspectives and Methodological Advancements for 20 O Acetyl 21 Hydroxy Ent Isozonarol
Integration of Advanced Analytical Techniques in Natural Product Chemistry
The characterization and purity assessment of 20-O-Acetyl-21-hydroxy-ent-isozonarol rely heavily on a suite of advanced analytical techniques. High-performance liquid chromatography (HPLC) is instrumental for the separation and quantification of the compound, ensuring the integrity of research samples. Furthermore, nuclear magnetic resonance (NMR) spectroscopy, including both one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, is indispensable for the definitive structural elucidation of this complex molecule. Mass spectrometry (MS), often coupled with gas or liquid chromatography, provides precise molecular weight determination and fragmentation patterns, further confirming its identity.
These techniques are not only crucial for the initial identification but also for monitoring the progress of synthetic reactions and for the quality control of the final product. The data generated from these methods form the bedrock of all subsequent biological and computational studies, ensuring that the observed effects are attributable to the compound .
Computational Modeling and Molecular Dynamics Simulations for Ligand-Target Interactions
In silico approaches have become a cornerstone of modern drug discovery and molecular research, and their application to this compound is no exception. Computational modeling allows for the prediction of the three-dimensional structure of the molecule and its potential interactions with biological targets. Molecular docking simulations can be employed to screen a vast library of proteins to identify potential binding partners, thereby hypothesizing its mechanism of action.
Following initial docking studies, molecular dynamics (MD) simulations provide a more dynamic and realistic representation of the ligand-target complex. These simulations, conducted over time, can reveal the stability of the binding, conformational changes in both the ligand and the target protein, and the key amino acid residues involved in the interaction. This detailed understanding at the atomic level is invaluable for guiding further experimental studies and for the rational design of more potent and selective analogs.
Future Directions in Synthetic Accessibility and Scalability for Research Applications
While this compound is currently a subject of academic research, its broader investigation is contingent upon its synthetic accessibility. The "ent" designation in its name signifies an opposite stereochemistry to the natural product, often necessitating complex asymmetric synthesis strategies to achieve the desired stereochemical configuration. ontosight.ai Future research will likely focus on the development of more efficient and stereoselective synthetic routes. This could involve the exploration of novel catalysts, flow chemistry techniques for improved reaction control and safety, and the use of more readily available starting materials.
Strategic Development of Novel Merosesquiterpenoid Scaffolds for Broad Academic Inquiry
This compound belongs to the broader class of merosesquiterpenoids, which are characterized by a mixed biosynthetic origin. The unique structural framework of this compound serves as an excellent starting point for the strategic development of novel scaffolds. By systematically modifying the core structure—for instance, by altering the substitution pattern on the aromatic ring, changing the functional groups at the 20 and 21 positions, or inverting stereocenters—a library of new analogs can be created.
This approach, often referred to as diversity-oriented synthesis, aims to generate a collection of structurally diverse molecules for broad academic inquiry. These novel scaffolds can then be screened against a wide array of biological targets, potentially uncovering new structure-activity relationships and identifying compounds with unique pharmacological profiles. This strategic development is essential for expanding the chemical space around the initial lead compound and for fostering new avenues of scientific investigation.
Q & A
Q. How is 20-O-Acetyl-21-hydroxy-ent-isozonarol isolated from natural sources, and what purification methods are recommended?
Methodological Answer: The compound is isolated from marine sponges of the genus Dysidea via solvent extraction (e.g., methanol or dichloromethane), followed by chromatographic techniques such as column chromatography and HPLC. Structural confirmation requires spectroscopic methods like NMR (¹H, ¹³C) and mass spectrometry (MS). For purity, crystallization using ethanol or methanol is recommended .
Q. What spectroscopic techniques are critical for determining the structure of this compound?
Methodological Answer: Key techniques include:
- NMR spectroscopy (¹H, ¹³C, DEPT, and 2D-COSY/HMBC) to assign proton and carbon signals, particularly for the acetyl and hydroxyl groups.
- High-resolution mass spectrometry (HRMS) to confirm molecular formula (e.g., CₙHₘOₓ).
- X-ray crystallography (if crystalline) for absolute stereochemical determination, as demonstrated in related merosesquiterpenes .
Q. What preliminary bioactivity data exist for this compound?
Methodological Answer: Initial cytotoxicity screening against human tumor cell lines (e.g., MCF-7, A549) is performed using assays like MTT or SRB. In one study, this compound showed moderate activity (IC₅₀ values in the μM range), suggesting prioritization for dose-response and mechanistic follow-up studies .
Advanced Research Questions
Q. How can contradictory cytotoxicity results for this compound across studies be resolved?
Methodological Answer: Contradictions may arise from differences in:
- Cell line specificity (e.g., solid tumors vs. leukemias).
- Assay conditions (e.g., incubation time, serum concentration).
- Compound stability (e.g., hydrolysis of acetyl groups in culture media). To address this, replicate studies under standardized conditions (e.g., CLSI guidelines) and include stability tests (HPLC monitoring) .
Q. What experimental strategies are recommended to elucidate the mechanism of action of this compound?
Methodological Answer:
- Transcriptomics/proteomics : RNA-seq or SILAC-based proteomics to identify dysregulated pathways.
- Target deconvolution : Chemical proteomics (e.g., affinity chromatography coupled with MS).
- Functional assays : Apoptosis (Annexin V/PI staining), cell cycle (flow cytometry), and mitochondrial membrane potential (JC-1 dye) .
Q. How can the synthesis of this compound be optimized for scalability?
Methodological Answer: Semi-synthesis from a natural precursor (e.g., ent-isozonarol) is feasible. Key steps include:
- Selective acetylation : Use acetic anhydride in acetic acid under reflux (45–50 min, monitored by TLC).
- Hydroxylation : Enzymatic oxidation (e.g., cytochrome P450 mimics) or chemical catalysts (e.g., TEMPO/NaClO).
- Purification : Recrystallization from ethanol, as demonstrated in analogous terpenoid syntheses .
Q. How should researchers assess the external validity of pharmacological findings for this compound?
Methodological Answer: Apply frameworks like CONSORT-EHEALTH to evaluate generalizability:
- Subpopulation testing : Compare activity in primary patient-derived cells vs. established cell lines.
- Multi-center validation : Collaborate to replicate results across independent labs.
- In vivo models : Use xenograft or zebrafish assays to bridge in vitro-in vivo gaps .
Q. What strategies mitigate resource depletion in longitudinal studies of this compound’s bioactivity?
Methodological Answer:
- Dose scheduling : Pulsed vs. continuous exposure to mimic clinical administration.
- Resource monitoring : ATP/NAD+ assays to track cellular energy reserves.
- Adaptive design : Predefine interim analyses to adjust endpoints, reducing attrition bias .
Data Contradiction and Reproducibility
Q. How can time-dependent effects (e.g., initial efficacy vs. long-term toxicity) be systematically evaluated?
Methodological Answer: Adopt a three-wave panel design (e.g., baseline, 1-week, 1-year intervals) to capture dynamic effects. Use structural equation modeling (SEM) to analyze cross-lagged relationships between cytotoxicity and secondary outcomes like oxidative stress .
Q. What statistical approaches are robust for analyzing non-linear dose-response relationships?
Methodological Answer:
- Sigmoidal curve fitting : Four-parameter logistic models (e.g., GraphPad Prism).
- Bootstrap resampling : Assess confidence intervals for IC₅₀ values.
- Machine learning : Random forest regression to identify non-linear predictors of activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
